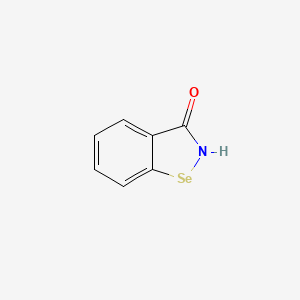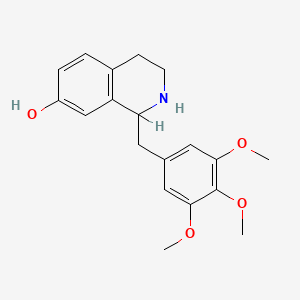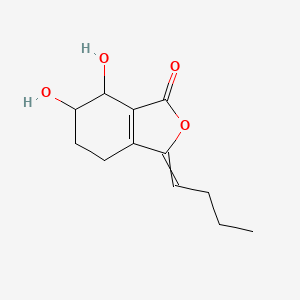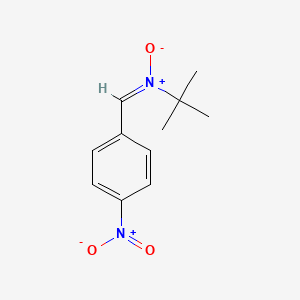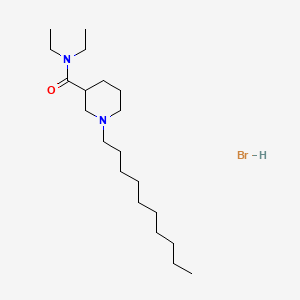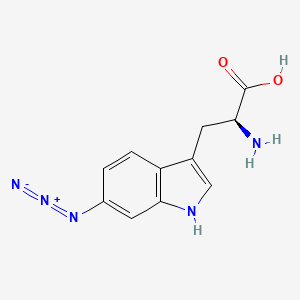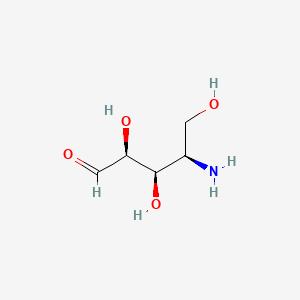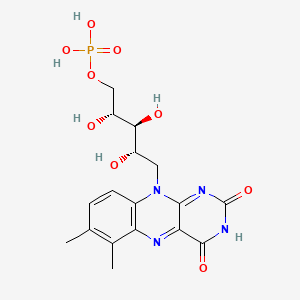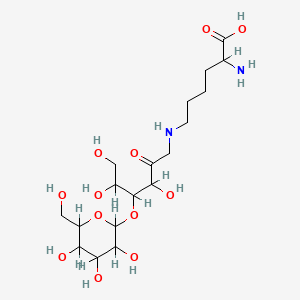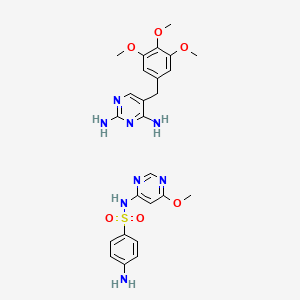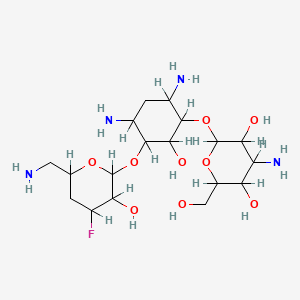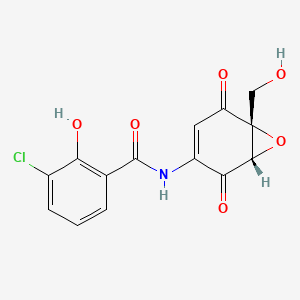
Epoxyquinomicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxyquinomicin A is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.
Aplicaciones Científicas De Investigación
Anti-Parasitic Effects
Epoxyquinomicin A has been investigated for its potential as an anti-parasitic agent. A study by AbouLaila et al. (2010) demonstrated that epoxomicin, a compound similar to this compound, exhibited significant inhibitory effects on various Babesia parasites in vitro and in vivo. This suggests potential applications of this compound in treating parasitic infections such as babesiosis (AbouLaila et al., 2010).
Antimicrobial Properties
Research by Matsumoto et al. (1997) found that epoxyquinomicins A, B, C, and D, isolated from Amycolatopsis, showed weak antimicrobial activity against Gram-positive bacteria. These findings suggest the potential of this compound in developing new antimicrobial agents (Matsumoto et al., 1997).
Diabetes Therapy
A study by Sidthipong et al. (2013) highlighted the potential of this compound derivatives in diabetes therapy. They synthesized DHMEQ, a specific inhibitor of NF-κB based on the structure of epoxyquinomicin, which showed promising results in various inflammatory and cancer models, including its effectiveness in improving the success of islet transplantation (Sidthipong et al., 2013).
Anti-Inflammatory Effects
Epoxyquinomicins A, B, C, and D have been shown to exhibit anti-inflammatory effects, particularly in the context of arthritis. A study by Matsumoto et al. (1997) demonstrated the potential of these compounds in treating type II collagen-induced arthritis in mice, providing a basis for their application in rheumatoid arthritis therapy (Matsumoto et al., 1997).
Propiedades
Número CAS |
175448-31-4 |
|---|---|
Fórmula molecular |
C14H10ClNO6 |
Peso molecular |
323.68 g/mol |
Nombre IUPAC |
3-chloro-2-hydroxy-N-[(1S,6R)-6-(hydroxymethyl)-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C14H10ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,12,17,19H,5H2,(H,16,21)/t12-,14+/m1/s1 |
Clave InChI |
WJXATQQNIQELOK-OCCSQVGLSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)[C@]3([C@@H](C2=O)O3)CO |
SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2=O)O3)CO |
Sinónimos |
epoxyquinomicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(4-Ethylphenyl)-oxomethyl]amino]-4-(methylthio)butanoic acid methyl ester](/img/structure/B1229223.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(dimethylsulfamoyl)anilino]acetamide](/img/structure/B1229224.png)
